CID 78061318 is a chemical compound that has gained attention in various scientific fields due to its unique properties and potential applications. It is classified as an organic compound, specifically a fluorinated phenylacetic acid derivative, which contributes to its distinct chemical behavior and biological interactions. The compound's structure and functional groups enable it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.
CID 78061318 can be sourced from various chemical suppliers, with notable availability from platforms such as BenchChem. It is classified under organic compounds, particularly focusing on its role in synthetic chemistry and potential therapeutic applications. The compound's molecular formula is , and it has a molecular weight of 224.16 g/mol, highlighting its relevance in both academic research and industrial applications.
The synthesis of CID 78061318 typically involves several key steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the solution with an aqueous solution of methylamine to yield an intermediate product.
CID 78061318 features a unique molecular structure characterized by specific substituents that influence its chemical behavior. The InChI key for this compound is COUMMNNIOKQONV-UHFFFAOYSA-N, and its canonical SMILES representation is C1CC(=O)N(C1)CC[Si]C(Cl)Cl.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.16 g/mol |
InChI | InChI=1S/C7H11Cl2NOSi/c8-7(9)12-5-4-10-3-1-2-6(10)11/h7H,1-5H2 |
InChI Key | COUMMNNIOKQONV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)N(C1)CC[Si]C(Cl)Cl |
CID 78061318 undergoes various types of chemical reactions:
Common reagents include:
The products formed depend on the specific reagents and conditions applied during the reactions.
The mechanism of action for CID 78061318 involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic benefits.
CID 78061318 exhibits several notable physical properties:
The chemical properties include:
CID 78061318 has a wide range of scientific applications:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2